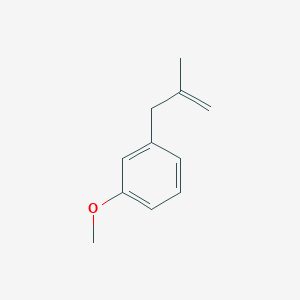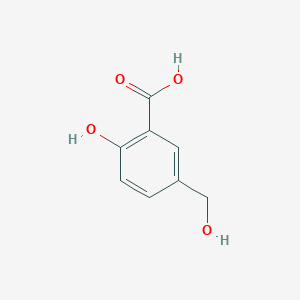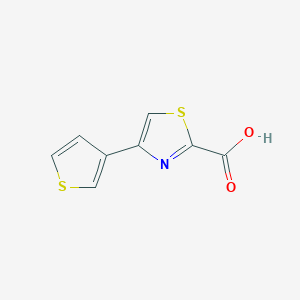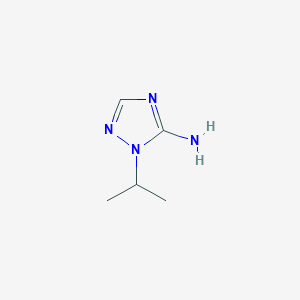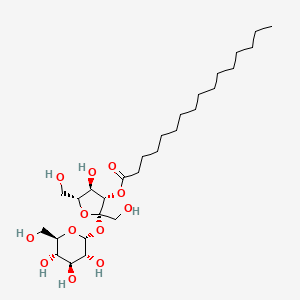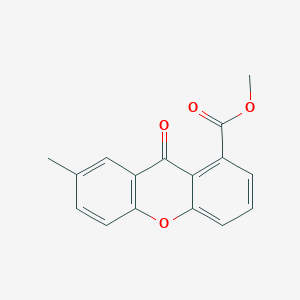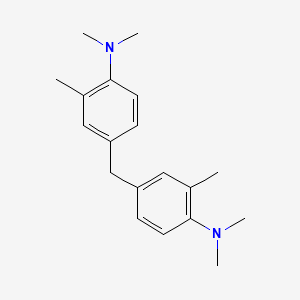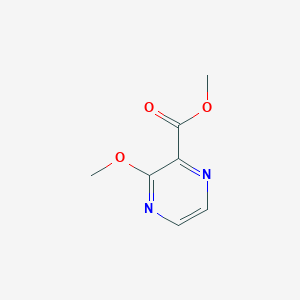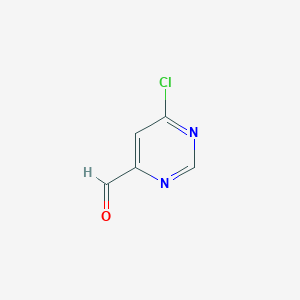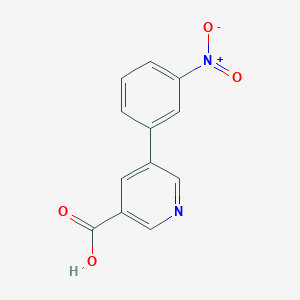
5-(3-Nitrophenyl)nicotinic acid
Übersicht
Beschreibung
5-(3-Nitrophenyl)nicotinic Acid (CAS# 898907-67-0) is a research chemical . It has a molecular weight of 244.20 and a molecular formula of C12H8N2O4 . The IUPAC name is 5-(3-nitrophenyl)pyridine-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H8N2O4/c15-12(16)10-4-9(6-13-7-10)8-2-1-3-11(5-8)14(17)18/h1-7H,(H,15,16) . The compound is canonicalized and has a heavy atom count of 18 . It has 5 hydrogen bond acceptors and 1 hydrogen bond donor .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a LogP value of 2.87820 . The compound has a topological polar surface area of 96 .Wissenschaftliche Forschungsanwendungen
Nicotinic Acid and Cardiovascular Health
Nicotinic acid is renowned for its potent lipid-modifying effects, significantly impacting the treatment and prevention of coronary artery disease. It effectively lowers LDL and VLDL cholesterol while raising HDL cholesterol. The elucidation of mechanisms through which nicotinic acid alters the lipoprotein profile has been complemented by evidence of its nonlipid-mediated anti-inflammatory effects, including the direct enhancement of adiponectin secretion, demonstrating a novel atheroprotective role (Digby, Lee, & Choudhury, 2009).
Nicotinic Acid in Dyslipidemia Treatment
Prolonged-release nicotinic acid formulations have been developed to improve tolerability and minimize the flushing effect associated with immediate-release forms. These formulations retain the efficacy of crystalline immediate-release nicotinic acid in treating dyslipidemia, offering an effective option for managing atherogenic dyslipidemia, commonly associated with type 2 diabetes mellitus and the metabolic syndrome, without adversely affecting glycemic control in most patients (McCormack & Keating, 2005).
Anti-inflammatory Effects of Nicotinic Acid
Beyond its cardiovascular benefits, nicotinic acid has been identified to possess anti-inflammatory effects. These effects are mediated through nonlipid pathways, including the enhancement of adiponectin secretion, which plays a protective role against atherosclerosis. The exploration of these "pleiotropic" effects opens avenues for developing new therapeutic molecules that could harness these benefits without the associated side effects (Knip et al., 2000).
Potential Anticancer Applications
Nicotinic acid derivatives have been explored for their anticancer potential. The wide variety of biological properties displayed by these derivatives makes them of immense importance in developing anticancer drugs. Considerable research has focused on synthesizing and investigating the anticancer capabilities of nicotinic acid derivatives, highlighting their significance in treating this challenging disease (Jain, Utreja, Kaur, & Jain, 2020).
Neuroprotection and Cognitive Enhancement
Nicotinic acid and its receptors are being investigated for their potential in treating cognitive symptoms in schizophrenia and other brain injuries or diseases. This line of research is particularly focused on the development of noninvasive functional neuroimaging biomarkers to determine the biological effects of nicotinic agents, potentially through modulation of intrinsic brain networks. The findings could inform future studies on the network effects of nicotinic agents (Smucny & Tregellas, 2013).
Wirkmechanismus
Target of Action
5-(3-Nitrophenyl)nicotinic acid, a derivative of nicotinic acid (also known as niacin or vitamin B3), primarily targets the same receptors as its parent compound . These targets include nicotinic acid receptors and nicotinamide adenine dinucleotide (NAD+) . These receptors and coenzymes play crucial roles in various metabolic processes, including redox reactions .
Mode of Action
The compound interacts with its targets through a series of biochemical reactions. It acts as a precursor to nicotinamide coenzymes, which are vital electron donors or acceptors in redox reactions catalyzed by various enzymes . This interaction leads to changes in the metabolic processes within the cell .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NAD±dependent pathway . This pathway is crucial for redox metabolism, and maintaining the intracellular pool of niacin is vital for its functioning . The compound also affects other pathways downstream of the nicotinic receptors .
Pharmacokinetics
Nicotinic acid is known to have high GI absorption , and its bioavailability is influenced by factors such as dosage form and administration route .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of nicotinic acid. These effects include neoangiogenesis, cell division, and proliferation . The compound affects both neural and non-neural cells through specific pathways downstream of nicotinic receptors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s action can be influenced by the availability of nicotinic acid in the environment . Suboptimal levels of nicotinic acid have been correlated with slower fermentation and reduced biomass, disrupting redox balance and impeding NAD+ regeneration .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(3-nitrophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-12(16)10-4-9(6-13-7-10)8-2-1-3-11(5-8)14(17)18/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCBPJUNKJQITD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611258 | |
| Record name | 5-(3-Nitrophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898907-67-0 | |
| Record name | 5-(3-Nitrophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




